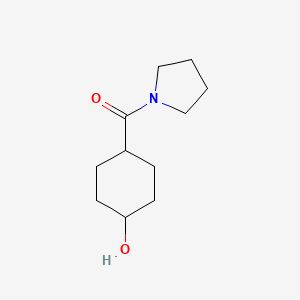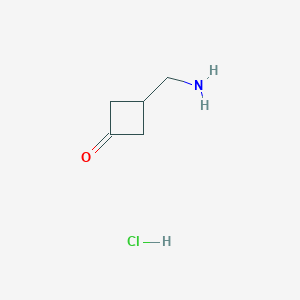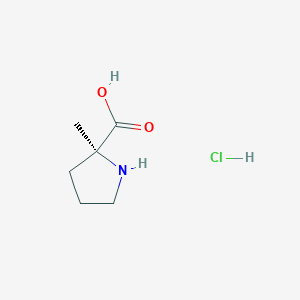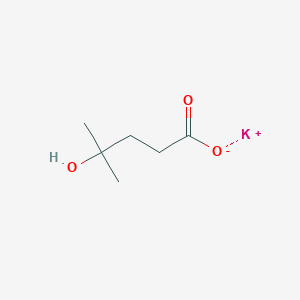
trans (4-Hydroxycyclohexyl)-pyrrolidin-1-yl-methanone
Übersicht
Beschreibung
Trans (4-Hydroxycyclohexyl)-pyrrolidin-1-yl-methanone, also known as 4-OH-Pyrrolidin-1-yl-methanone, or 4-OH-PPM, is a synthetic chemical compound which has been the subject of a great deal of research in recent years. It is a cyclic amide which is used in a variety of scientific and medical applications, ranging from drug synthesis to laboratory research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Organotin(IV) complexes of derivatives including (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone have been synthesized and characterized, highlighting their potential as drugs due to improved antibacterial activities. These complexes were evaluated for their in vitro antimicrobial activities, showing promise in drug development (Singh et al., 2016).
Biological Screening
- The synthesized organotin(IV) complexes of (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone derivatives showed significant activity against various bacterial and fungal species, suggesting their potential in antimicrobial drug development (Singh et al., 2016).
Derivative Synthesis and Applications
- Pyrrolidine derivatives, including those related to trans (4-Hydroxycyclohexyl)-pyrrolidin-1-yl-methanone, have been synthesized and show significant biological activities. These activities are crucial in clinical drugs, such as anti-migraine, antiviral, and anticancer medications (Prasad et al., 2021).
Antimicrobial and Antioxidant Activities
- Various compounds synthesized from pyrrolidine derivatives have been tested for their antimicrobial and antioxidant activities. These studies provide insights into the potential pharmaceutical applications of these compounds (Lynda, 2021).
Structural and Molecular Studies
- Structural analyses, such as X-ray diffraction and nuclear magnetic resonance spectroscopy, have been conducted on pyrrolidine derivatives. These studies contribute to a deeper understanding of their chemical properties and potential applications in various scientific fields (Butcher et al., 2006).
Molecular Docking and Analysis
- Molecular docking studies of pyrrolidine derivatives have been performed, illustrating their interaction with various biological targets. This research is vital in drug design and discovery, especially in understanding how these compounds can be used in treating diseases (Lynda, 2021).
Pharmaceutical Industry Applications
- Monoterpene derivatives, including pyrrolidine derivatives, have shown significant biological relevance in the pharmaceutical industry, particularly for their anti-microbial and anti-fungal properties (Masila et al., 2020).
Eigenschaften
IUPAC Name |
(4-hydroxycyclohexyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-10-5-3-9(4-6-10)11(14)12-7-1-2-8-12/h9-10,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUASRAZNGQRONV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Oxaspiro[3.3]heptan-6-ylmethanol](/img/structure/B1407248.png)

![Methyl 5-amino-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B1407253.png)

![tert-butyl N-[(1S,3R)-3-amino-2,2-dimethylcyclobutyl]carbamate](/img/structure/B1407255.png)

![3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B1407259.png)
![ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate](/img/structure/B1407260.png)
![5,8-Dichloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-B][1,4]oxazine](/img/structure/B1407261.png)
![(1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B1407262.png)
![Methyl 1H-pyrrolo[3,2-B]pyridine-7-carboxylate](/img/structure/B1407264.png)


